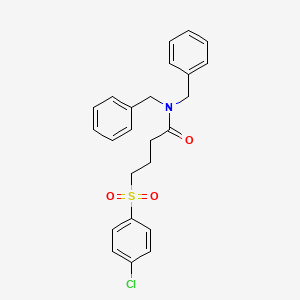

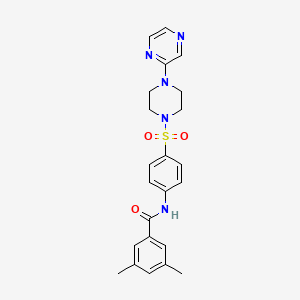

N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

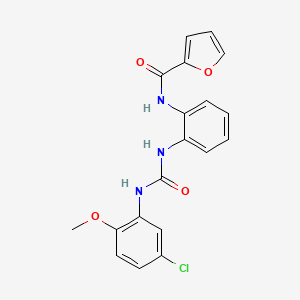

“N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide” is a complex organic compound. It likely contains a sulfonyl group (-SO2-) attached to a 4-chlorophenyl group and a butanamide group with N,N-dibenzyl substitution .

Synthesis Analysis

While specific synthesis methods for this compound aren’t available, similar compounds are often synthesized through reactions involving sulfonylation or acylation . For instance, dichlorobenzamide derivatives can be synthesized from reactions of arylamine compounds with dichlorobenzoyl chloride .Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition for Antitumor Applications

N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide derivatives have been studied for their inhibitory action against tumor-associated carbonic anhydrase isozyme IX. Such inhibitors are crucial for designing antitumor agents due to the isozyme's distinct inhibition profile, which differs significantly from other physiologically relevant isozymes. Potent inhibitors were identified among both simple aromatic sulfonamides and heterocyclic compounds, suggesting the potential to develop more potent and selective inhibitors for therapeutic applications (Ilies et al., 2003).

Synthesis and Pro-apoptotic Effects in Cancer Cells

Research on sulfonamide derivatives, such as N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide, has also explored their synthesis and pro-apoptotic effects in cancer cells. These compounds have shown significant potential in reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes, mediated likely through the activation of p38/ERK phosphorylation. This pathway activation is a promising avenue for cancer treatment, highlighting the therapeutic value of these sulfonamide derivatives (Cumaoğlu et al., 2015).

Applications in Synthesis of Polyhydroquinoline Derivatives

In another study, N-sulfonated Brönsted acidic catalysts, related to N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide, were used to promote the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research demonstrates the compound's utility in facilitating chemical reactions, offering a method to produce high-yield and high-purity products, essential for various pharmaceutical and chemical manufacturing processes (Goli-Jolodar et al., 2016).

Development of Aromatic Poly(imide amide benzimidazole) Copolymers

Furthermore, derivatives of N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide have been implicated in the development of thermally stable aromatic poly(imide amide benzimidazole) copolymers. These materials, characterized by high glass-transition temperatures and stability under both nitrogen and air atmospheres, hold significant potential for advanced material applications, including in electronics and aerospace industries (Wang & Wu, 2003).

Mecanismo De Acción

Propiedades

IUPAC Name |

N,N-dibenzyl-4-(4-chlorophenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClNO3S/c25-22-13-15-23(16-14-22)30(28,29)17-7-12-24(27)26(18-20-8-3-1-4-9-20)19-21-10-5-2-6-11-21/h1-6,8-11,13-16H,7,12,17-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZXNAOCZXDNSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2427708.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2427709.png)

![[6-(Pyridin-2-yl)pyridin-3-yl]methanol](/img/structure/B2427713.png)

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2427724.png)